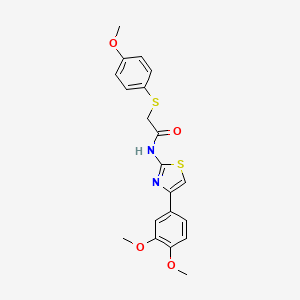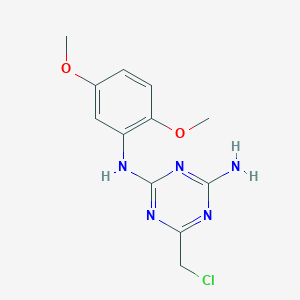
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound is also known as DMAT or 2-(4-(3,4-dimethoxyphenyl)thiazol-2-ylthio)-N-(4-methoxyphenyl)acetamide.
Mecanismo De Acción
DMAT inhibits protein kinase CK2 by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme's activity, which leads to a decrease in cell growth and division. DMAT has also been found to inhibit the activity of other enzymes and proteins, including casein kinase 1 and DNA topoisomerase II.
Biochemical and Physiological Effects:
DMAT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. DMAT has also been found to have anti-inflammatory effects and to inhibit the activity of viruses such as HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAT has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2 and other enzymes and proteins, making it a valuable tool for studying the role of these proteins in various biological processes. However, DMAT has some limitations, including its potential toxicity and the need to use high concentrations of the compound to achieve inhibitory effects.
Direcciones Futuras
There are several future directions for research on DMAT. One potential area of study is the development of DMAT derivatives that have improved potency and selectivity for specific enzymes and proteins. Another area of research is the use of DMAT in combination with other drugs or therapies to enhance its anticancer effects. Additionally, DMAT could be studied for its potential use in the treatment of other diseases, such as inflammatory disorders and viral infections.
Conclusion:
In conclusion, DMAT is a chemical compound that has potential scientific applications. It is a potent inhibitor of protein kinase CK2 and other enzymes and proteins, and has been found to have inhibitory effects on cancer cells and viruses. DMAT has several advantages for lab experiments, but also has limitations that need to be considered. Future research on DMAT could lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
DMAT can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis of DMAT involves the use of thiazole, 4-methoxybenzaldehyde, and 4-methoxyphenylthioacetic acid. The final product is obtained by recrystallization and purification.
Aplicaciones Científicas De Investigación
DMAT has been studied for its potential use in scientific research. It has been found to have inhibitory effects on various enzymes and proteins, including protein kinase CK2, which is involved in cell growth and division. DMAT has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-24-14-5-7-15(8-6-14)27-12-19(23)22-20-21-16(11-28-20)13-4-9-17(25-2)18(10-13)26-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAOMSXEWGIGES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2398694.png)
![ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2398696.png)
![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2398697.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2398701.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)


![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)


![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)

![4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2398717.png)